Octyl Alpha-L-Altropyranoside
CAS No.:
Cat. No.: VC14470089
Molecular Formula: C14H28O6
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H28O6 |
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Molecular Weight | 292.37 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14+/m0/s1 |
Standard InChI Key | HEGSGKPQLMEBJL-QSLWVIQJSA-N |
Isomeric SMILES | CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O |
Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Octyl alpha-L-altropyranoside is defined by the IUPAC name (2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol, reflecting its stereospecific configuration . The compound’s SMILES notation (CCCCCCCCO[C@H]1C@@HO) further underscores its three-dimensional arrangement, with hydroxyl groups at positions 3, 4, and 5 of the altropyranose ring .
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₂₈O₆ | |
Molecular Weight | 292.37 g/mol | |
XLogP3 | 1.4 | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 6 | |
Rotatable Bonds | 9 |
The compound’s moderate hydrophobicity (XLogP3 = 1.4) suggests balanced solubility in both aqueous and lipid environments, a trait critical for its role in membrane studies .
Synthesis and Structural Elucidation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR: Signals at δ 3.73–4.17 ppm correspond to the altropyranose ring protons, while δ 1.25–1.45 ppm represents the octyl chain’s methylene groups .
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¹³C NMR: Peaks at δ 102.8 (anomeric carbon) and δ 74.0 (C-19 linkage site) validate the glycosidic bond .
Biological Interactions and Applications
Target Identification
Octyl alpha-L-altropyranoside interacts with aquaporin Z (aqpZ), a bacterial water channel protein, as demonstrated in ChemPert database studies . This interaction modulates membrane permeability, suggesting utility in probing aquaporin function or designing osmotic regulators .
Table 2: Documented Biological Targets
Role in Natural Product Derivatives
The compound’s altropyranose moiety is structurally analogous to glycosidic units in virescenosides, diterpene glycosides isolated from marine fungi . For example, virescenoside Z9 incorporates a β-D-altropyranoside unit linked to a tetracyclic aglycon, highlighting the biological relevance of altropyranosides in natural product biosynthesis .
Comparative Analysis with Structural Analogs
Octyl Alpha-L-Altropyranoside vs. Octyl Alpha-D-Glucopyranoside
Despite shared surfactant properties, these isomers differ critically:
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Stereochemistry: The L-configuration in altropyranoside versus D-configuration in glucopyranoside alters enzyme-binding affinity .
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Hydrogen Bonding: Altropyranoside’s axial hydroxyl groups (positions 3 and 4) enhance water solubility compared to glucopyranoside’s equatorial arrangement .
Research Gaps and Future Directions
Current literature lacks in vivo toxicity profiles and pharmacokinetic data for octyl alpha-L-altropyranoside. Further studies could explore:
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Drug Delivery Systems: Leveraging its surfactant properties for nanoparticle stabilization.
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Enzymatic Inhibition: Targeting carbohydrate-processing enzymes in pathogenic bacteria.
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Synthetic Optimization: Developing enantioselective routes to improve yield and purity.
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